
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
科学的研究の応用
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of Parkinson's disease.
作用機序
The exact mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency, specificity, and selectivity. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize and purify. However, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential targets in various diseases. Another direction is to optimize the synthesis method of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity. Additionally, studies can be conducted to evaluate the pharmacokinetics and pharmacodynamics of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol in vivo, which can provide valuable information for its potential clinical applications. Finally, the development of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability can also be explored.
In conclusion, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a promising compound with potential therapeutic applications in various diseases. Its diverse biological activities and relatively simple synthesis method make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential clinical applications.
合成法
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction between 2-phenylethylamine and 2-bromo-1-propanol, followed by the condensation of the resulting product with thiosemicarbazide and sodium ethoxide. The final product is obtained after cyclization and deprotection reactions. The purity of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPAFCPKLMQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
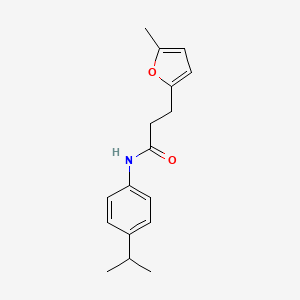



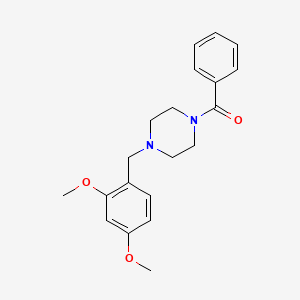

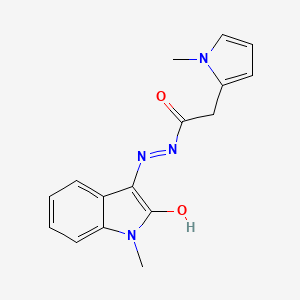
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
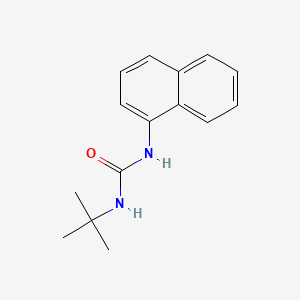
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
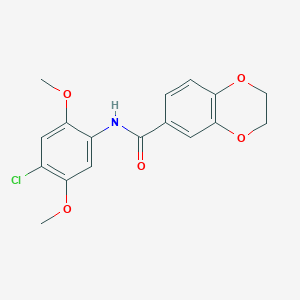
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)